molecular formula C8H8N2O2 B15222831 2-Amino-6-hydroxy-4-methoxybenzonitrile

2-Amino-6-hydroxy-4-methoxybenzonitrile

Cat. No.: B15222831
M. Wt: 164.16 g/mol
InChI Key: MNLUCISQFCTGIZ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzonitrile, characterized by the presence of amino, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-4-methoxybenzonitrile typically involves the nitration of 2-Amino-4-methoxyphenol followed by a reduction process. The nitration can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation for the reduction step is also common, as it offers better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxy groups to halides.

Major Products Formed

    Oxidation: Formation of 2-Amino-6-hydroxy-4-methoxybenzaldehyde.

    Reduction: Formation of 2-Amino-6-hydroxy-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-hydroxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-4-methoxybenzonitrile in biological systems involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxybenzonitrile
  • 2-Amino-6-fluoro-4-methoxybenzonitrile
  • 2-Amino-4-methylbenzonitrile

Uniqueness

2-Amino-6-hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-6-hydroxy-4-methoxybenzonitrile

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3,11H,10H2,1H3

InChI Key

MNLUCISQFCTGIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)C#N)N

Origin of Product

United States

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